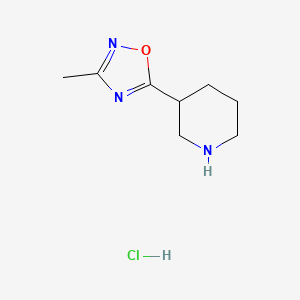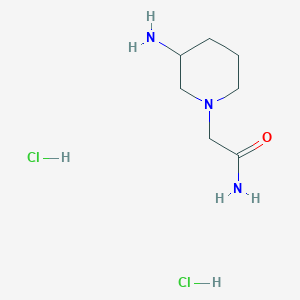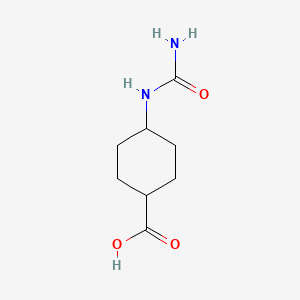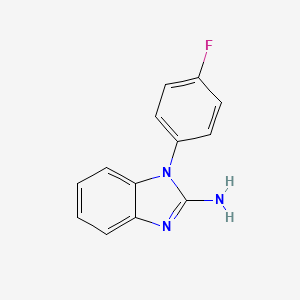
1-(4-氟苯基)-1H-1,3-苯并二氮杂䓬-2-胺
描述
1-(4-Fluorophenyl)-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenyl group attached to the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
科学研究应用
1-(4-Fluorophenyl)-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The compound 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets leading to various changes at the molecular level.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various endogenous and exogenous substances. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine on cellular processes are diverse and can vary depending on the cell type and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. In neuronal cells, 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine can modulate neurotransmitter release by interacting with receptors and ion channels, thereby influencing cell signaling pathways and synaptic plasticity . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and oxidative stress levels.
Molecular Mechanism
At the molecular level, 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine exerts its effects through a variety of mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For example, the binding of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine to GABA receptors can result in the modulation of ion channel activity, affecting neuronal excitability . Additionally, this compound can act as an allosteric modulator, altering the binding affinity of other ligands to their respective receptors. Changes in gene expression can also occur as a result of the interaction of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine with transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life that allows for sustained biological activity over extended periods . Degradation products can form over time, potentially leading to altered biological effects. Long-term exposure to 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine in in vitro and in vivo studies has demonstrated cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities . At higher doses, toxic effects can occur, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific concentration of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is required to elicit a biological response, beyond which adverse effects become more pronounced.
Metabolic Pathways
1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and monoamine oxidase . These interactions can lead to the formation of metabolites that may have distinct biological activities compared to the parent compound. The metabolic flux of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine can influence the levels of various metabolites, impacting cellular processes such as energy production and detoxification.
Transport and Distribution
The transport and distribution of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization. Additionally, binding to plasma proteins such as albumin can influence the distribution of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine within the body, impacting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is a key determinant of its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. The localization of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine within these compartments can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and o-phenylenediamine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Cyclization: The intermediate product is then cyclized to form the benzodiazole ring. This step often requires heating under reflux conditions.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and scalability.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazoles with various functional groups.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-1H-1,3-benzodiazol-2-amine
- 1-(4-Bromophenyl)-1H-1,3-benzodiazol-2-amine
- 1-(4-Methylphenyl)-1H-1,3-benzodiazol-2-amine
Uniqueness
1-(4-Fluorophenyl)-1H-1,3-benzodiazol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development compared to its analogs with different substituents.
属性
IUPAC Name |
1-(4-fluorophenyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(17)15/h1-8H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAOFTBZFMMLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


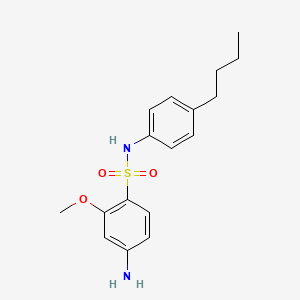
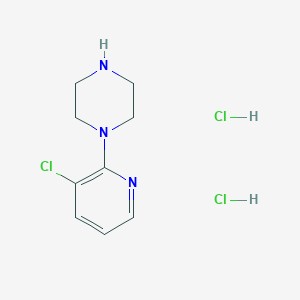

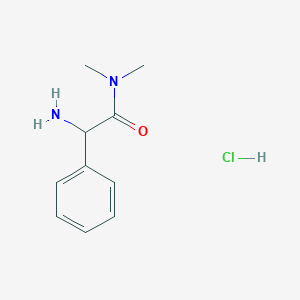
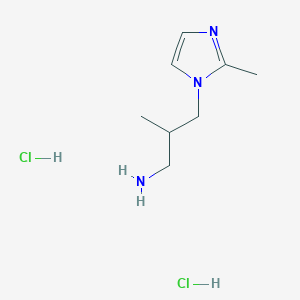
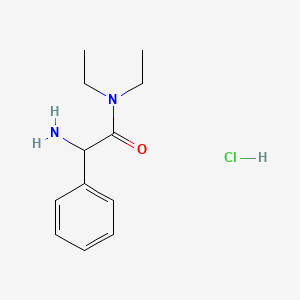
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)
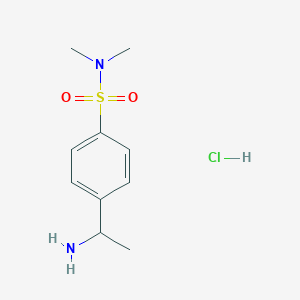
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)
